molecular formula C3H4F3NO B3100198 3-Amino-1,1,1-trifluoropropan-2-one CAS No. 136400-35-6

3-Amino-1,1,1-trifluoropropan-2-one

Cat. No.: B3100198
CAS No.: 136400-35-6
M. Wt: 127.07 g/mol
InChI Key: OXSMZTRDGVTACF-UHFFFAOYSA-N
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Description

Significance of Trifluoromethyl Groups in Contemporary Chemical Synthesis

The trifluoromethyl group is a key functional group in the design of pharmaceuticals, agrochemicals, and advanced materials. rsc.org Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable bioisostere for other chemical groups, such as methyl or chloro groups. mdpi.comwikipedia.org The introduction of a trifluoromethyl group can enhance a molecule's binding affinity to biological targets, improve its membrane permeability, and protect it from metabolic degradation. mdpi.commdpi.com These properties have led to the incorporation of the CF3 group into numerous successful drugs, including the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

Overview of Trifluoromethyl Ketones as Versatile Synthons

Trifluoromethyl ketones (TFMKs) are a class of organic compounds characterized by a trifluoromethyl group attached to a ketone functionality. ontosight.ai This structural feature renders the ketone's carbonyl group highly electrophilic and susceptible to nucleophilic attack, making TFMKs exceptionally versatile intermediates in organic synthesis. ontosight.airsc.org They serve as valuable precursors for the synthesis of a wide array of fluorinated compounds, including heterocycles, carbocycles, chiral amines, and carbinols. rsc.org Furthermore, TFMKs themselves have been identified as potent enzyme inhibitors due to their ability to form stable tetrahedral intermediates with active site residues. rsc.orgbeilstein-journals.org

Contextualization of 3-Amino-1,1,1-trifluoropropan-2-one within Fluorinated Amino Ketone Chemistry

Within the broad class of TFMKs, α-amino trifluoromethyl ketones represent a particularly important subclass. The presence of both an amino group and a trifluoromethyl ketone functionality in the same molecule provides a unique combination of reactive sites for further chemical transformations. This compound, as a primary α-amino trifluoromethyl ketone, is a foundational member of this class. Its structure offers the potential for a diverse range of chemical modifications, making it a valuable building block for the synthesis of more complex and biologically active molecules. The adjacent amino and ketone groups can participate in various cyclization and condensation reactions, leading to the formation of important nitrogen-containing heterocyclic compounds.

Research Landscape and Synthetic Challenges Associated with α-Amino Trifluoromethyl Ketones

The synthesis of α-amino ketones, in general, has been an area of intense research due to their prevalence in medicinally important compounds. rsc.org However, the introduction of a trifluoromethyl group at the α-position presents unique synthetic challenges. The strong electron-withdrawing nature of the CF3 group can influence the reactivity of adjacent functional groups and complicate synthetic transformations. acs.org The synthesis of α,α-disubstituted α-amino acids, a related class of compounds, is known to be challenging due to steric hindrance. nih.gov

Despite these challenges, significant progress has been made in the development of synthetic methods for α-trifluoromethyl amines and their precursors. researchgate.netnih.gov These methods often involve the reductive amination of trifluoromethyl ketones or the trifluoromethylation of imines. researchgate.net The development of efficient and stereoselective methods for the synthesis of chiral α-amino trifluoromethyl ketones remains an active area of research, driven by the demand for enantiomerically pure building blocks for the synthesis of pharmaceuticals and other bioactive molecules. acs.orgacs.org

Interactive Data Table: Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundC₃H₄F₃NO127.07Primary α-amino trifluoromethyl ketone
FluoxetineC₁₇H₁₈F₃NO309.33Pharmaceutical with a trifluoromethyl group
CelecoxibC₁₇H₁₄F₃N₃O₂S381.37Pharmaceutical with a trifluoromethyl group
3-Amino-1,1,1-trifluoropropan-2-olC₃H₆F₃NO129.08Reduction product of the title compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1,1,1-trifluoropropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO/c4-3(5,6)2(8)1-7/h1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSMZTRDGVTACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292202
Record name 3-Amino-1,1,1-trifluoro-2-propanone
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Molecular Weight

127.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136400-35-6
Record name 3-Amino-1,1,1-trifluoro-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136400-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1,1,1-trifluoro-2-propanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Amino 1,1,1 Trifluoropropan 2 One and Precursors

Approaches Involving Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation serves as a direct and efficient method for introducing the trifluoromethyl group, a key structural feature of the target molecule.

Trifluoromethylation of Esters via Fluoroform-Based Reagents

A significant advancement in trifluoromethylation involves the use of fluoroform (HCF₃), an inexpensive and readily available greenhouse gas, as the trifluoromethyl source. beilstein-journals.org A straightforward method has been developed for the synthesis of trifluoromethyl ketones from methyl esters using a combination of fluoroform and potassium bis(trimethylsilyl)amide (KHMDS) in triglyme (B29127) at -40 °C. beilstein-journals.orgnih.gov This system has proven effective for a variety of aromatic, aliphatic, and conjugated methyl esters, affording the corresponding trifluoromethyl ketones in good yields. beilstein-journals.orgnih.gov The success of this method relies on the ability of glymes to encapsulate the potassium cation (K⁺), which prevents the decomposition of the trifluoromethyl anion (CF₃⁻) into difluorocarbene (:CF₂) and fluoride (B91410) (F⁻). beilstein-journals.orgnih.gov This "naked" and highly nucleophilic CF₃⁻ anion is then available to react with the ester. nih.gov

Historically, the instability of the CF₃⁻ anion was a major challenge. beilstein-journals.orgnih.gov Earlier methods often required the use of N,N-dimethylformamide (DMF) to stabilize the CF₃⁻ anion as a hemiaminaloate adduct. beilstein-journals.orgnih.gov However, recent progress has led to DMF-free systems. beilstein-journals.org Researchers have also explored the use of borazine (B1220974) Lewis acids to create stable and highly reactive CF₃⁻ adducts from fluoroform at room temperature, which can then be used for trifluoromethylation reactions. nih.govacs.org

Table 1: Trifluoromethylation of Methyl Esters with Fluoroform
EntryMethyl Ester SubstrateProductYield (%)
1Methyl 2-naphthoate1-(Naphthalen-2-yl)-2,2,2-trifluoroethan-1-one92
2Methyl benzoate2,2,2-Trifluoro-1-phenylethan-1-one85
3Methyl 4-methoxybenzoate2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-one88
4Methyl 3-phenylpropiolate4,4,4-Trifluoro-1-phenylbut-2-yn-1-one75

Application of Other Trifluoromethylating Agents to Ketone Precursors

Besides fluoroform, other reagents have been effectively used for trifluoromethylation. Trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a popular choice for the nucleophilic trifluoromethylation of carbonyl compounds. beilstein-journals.orgnih.gov This reagent, in the presence of a suitable initiator like cesium fluoride (CsF), readily reacts with ketones to form trifluoromethylated alcohols. semanticscholar.org For instance, the reaction of TMSCF₃ with α-amino aldehydes provides an attractive route to β-amino-α-trifluoromethyl alcohols. nih.gov

Sodium trifluoromethanesulfinate (CF₃SO₂Na) is another versatile reagent that can generate the trifluoromethyl radical (CF₃•) under oxidative conditions, enabling the trifluoromethylation of various substrates. beilstein-journals.org While initially used for aromatic compounds, its application has expanded. beilstein-journals.org

Strategies via Amino Acid and Amino Alcohol Derivatives

The synthesis of 3-amino-1,1,1-trifluoropropan-2-one can also be achieved by starting with readily available amino acids and their derivatives, offering a chiral pool approach to enantiomerically enriched products.

Modified Dakin–West Reactions for β-Amino Trifluoromethyl Ketone Intermediates

The Dakin-West reaction, which traditionally converts an α-amino acid into a keto-amide, has been adapted for the synthesis of α-aminoalkyl trifluoromethyl ketones. nih.govwikipedia.org In this modified reaction, an α-amino acid derivative is treated with trifluoroacetic anhydride (B1165640) (TFAA). nih.gov This process often proceeds through the formation of a 2,4-disubstituted 1,3-oxazol-5(4H)-one intermediate. nih.gov Modern variations of the Dakin-West reaction have expanded its scope beyond amino acids to include other enolizable carboxylic acids. wikipedia.org The use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) allows the reaction to proceed at room temperature. wikipedia.org

Oxidation Pathways from 3-Amino-1,1,1-trifluoropropan-2-ol and its Derivatives

The oxidation of the precursor alcohol, 3-amino-1,1,1-trifluoropropan-2-ol, provides a direct route to this compound. This transformation can be accomplished using various oxidizing agents. For secondary alcohols, chromium-based reagents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) are commonly employed. The mechanism for chromic acid oxidation typically involves the formation of a chromate (B82759) ester, followed by the rate-determining cleavage of the C-H bond at the alcohol carbon. The synthesis of the precursor alcohol, 3-amino-1,1,1-trifluoropropan-2-ol, can be achieved through methods like the reduction of the corresponding ketone or the ring-opening of epoxides. nih.gov

Table 2: Synthesis of 3-Amino-1,1,1-trifluoropropan-2-ol Derivatives
Starting MaterialReagent(s)ProductReference
(S)-1,1,1-Trifluoro-3-bromopropan-2-one1. Borane, DIP-Cl 2. NaN₃, EtOH then H₂, Pd/C(S)-3-Amino-1,1,1-trifluoropropan-2-ol nih.gov
This compoundLiAlH₄, THF3-Amino-1,1,1-trifluoropropan-2-ol

Synthesis from N-Protected Amino Acids and Trifluoroacetic Anhydride

A common strategy for synthesizing α-amino ketones involves the reaction of N-protected amino acids with an activating agent. nih.gov Trifluoroacetic anhydride (TFAA) is frequently used to both protect the amino group and activate the carboxylic acid for subsequent reactions. nih.gov For example, N-trifluoroacetylamino acids can be generated in situ, which can then undergo further transformations. nih.gov This approach has been utilized in the Friedel-Crafts acylation of ferrocene (B1249389) with amino acids, where TFAA serves a dual role in protection and activation. nih.gov The N-trifluoroacetyl group is known to be stable under the acidic conditions often required for these reactions. nih.gov

Stereoselective and Asymmetric Synthetic Routes

The introduction of chirality in a controlled manner is paramount for producing enantiomerically pure fluorinated amino ketones. Methodologies for achieving this include the use of chiral auxiliaries, enantioselective reductions, and various catalytic asymmetric transformations.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. One effective strategy involves the use of oxazolidines derived from chiral amino alcohols. For instance, an oxazolidine (B1195125) can be prepared from trifluoroacetaldehyde (B10831) and a chiral source like (R)-phenylglycinol. acs.org This chiral oxazolidine can then undergo nucleophilic attack.

In a Mannich-type reaction, the ring-opening of the oxazolidine by an organometallic reagent can form a single chiral imine intermediate. The rigidity of this intermediate, often enhanced by chelation with a metal atom, directs the subsequent nucleophilic attack, thereby controlling the stereochemistry of the newly formed C-C bond. acs.org Similarly, in Reformatsky-type reactions, the chiral auxiliary on the oxazolidine ring can guide the approach of the Reformatsky reagent, although the stereoselectivity can be influenced by the reaction mechanism, which may involve direct nucleophilic substitution on the oxazolidine ring rather than through an imine intermediate. acs.org The use of chiral auxiliaries is a powerful method for establishing the stereocenters found in precursors to β-trifluoromethyl-β-amino ketones.

Enantioselective Reduction of Ketone Functionalities

A primary route to chiral trifluoromethylated amino alcohols, which are direct precursors to the target amino ketone, involves the asymmetric reduction of a prochiral trifluoromethyl ketone. The significant steric and electronic influence of the trifluoromethyl group presents a unique challenge compared to non-fluorinated analogues.

Several reagent systems have been developed to achieve high enantioselectivity. Chiral organomagnesium amides (COMAs), prepared from dialkylmagnesium and chiral secondary amines, have proven effective in reducing trifluoromethyl ketones to chiral secondary alcohols with excellent enantioselectivity and high yields. acs.orgnih.gov Another prominent method utilizes BINAL-H reagents, which are prepared from 1,1'-bi-2-naphthol (B31242) (BINOL), a chiral diol possessing axial chirality. acs.orguwindsor.ca These reagents can achieve high levels of asymmetric induction, particularly for ketones where a π-system is attached to the carbonyl, through a well-defined chair-like transition state. acs.orguwindsor.ca

Ketone SubstrateReagent/Catalyst SystemYieldEnantiomeric Ratio (e.r.) / Enantiomeric Excess (e.e.)Reference
2,2,2-TrifluoroacetophenoneCOMA reagent (i-Pr₂Mg)>85%98:2 e.r. acs.org
9-Anthryl trifluoromethyl ketoneBINAL-H91%95% e.e. acs.org
Aromatic KetonesEthyl iododifluoroacetate / Zn / (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol63-99%75-84% e.e. le.ac.uk
Aromatic KetonesEthyl iododifluoroacetate / Et₂Zn / (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol62-90%81-91% e.e. le.ac.uk

Catalytic Asymmetric Transformations (e.g., Asymmetric Reformatsky Reaction, Chiral Lewis Acid Catalysis)

Catalytic asymmetric methods are highly desirable as they require only a substoichiometric amount of a chiral catalyst to generate large quantities of an enantioenriched product. The asymmetric Reformatsky reaction is a powerful tool for forming C-C bonds and creating chiral β-hydroxy esters, which can be further elaborated into β-amino ketones. nih.govwikipedia.org This reaction typically involves the addition of an organozinc reagent (a Reformatsky enolate) to a carbonyl compound. wikipedia.org

To achieve enantioselectivity, a chiral ligand is added to the reaction. For instance, a one-pot asymmetric Reformatsky reaction between an α-halo ester and a ketone can be promoted by diethylzinc (B1219324) in the presence of a chiral amino alcohol ligand, such as N-methylephedrine or (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, under mild conditions. le.ac.uk These protocols have been shown to produce fluorinated esters with high yields and excellent enantiomeric excesses. le.ac.uk

Chiral Lewis acid catalysis is another cornerstone of asymmetric synthesis. In the context of producing precursors for this compound, chiral Lewis acids can activate imines towards nucleophilic attack in Mannich-type reactions. acs.org The coordination of the Lewis acid to the imine lowers its LUMO energy and provides a chiral environment that dictates the face-selective approach of the nucleophile.

Chirality Transfer Methods for Trifluoroisopropylamine Derivatives

Chirality transfer is a sophisticated strategy where the stereochemical information from an existing chiral center is transferred to a new one during a reaction, even if the original stereocenter is destroyed in the process. nih.gov This concept is distinct from chiral auxiliary-based methods, as the source of chirality is an integral part of the substrate's core structure.

In the synthesis of complex molecules, a propargylic stereocenter in a substrate can direct the formation of a new chiral center in a cycloisomerization reaction, with the original chirality being transferred to the product. nih.gov Such strategies can be applied to the synthesis of complex amine derivatives. Noncovalent interactions, such as hydrogen bonding or π-π stacking, can also facilitate the transfer of chirality from a chiral molecule to an achiral one within a supramolecular assembly, guiding a subsequent reaction's stereochemical outcome. nih.gov These methods offer an elegant approach to constructing the chiral frameworks of trifluoromethylated amine derivatives.

Transformations Involving Unique Fluorination Reagents

The synthesis of the target molecule fundamentally relies on the introduction of the trifluoromethyl group. Modern fluorination chemistry often involves the use of specialized reagents that can generate highly reactive fluorine-containing intermediates.

Reactions Utilizing Difluorocarbene and Atom Recombination Pathways

Difluorocarbene (:CF₂) is a versatile and moderately electrophilic intermediate used in a wide array of fluorination reactions. cas.cnacs.org It can be generated from various precursors, including fluoroform (CHF₃), which is an inexpensive and non-ozone-depleting gas. acs.org Other sources include trimethyl(trifluoromethyl)silane (TMSCF₃). acs.org

While difluorocarbene is commonly used for difluoromethylation and gem-difluorocyclopropanation, it is also a key player in building the trifluoromethyl moiety. cas.cnnih.gov The synthesis of trifluoromethylated compounds can occur via pathways where difluorocarbene, often generated in the presence of a copper source, combines with a fluoride ion. cas.cnacs.org This process effectively constitutes a recombination of the carbene with a fluoride atom to build the CF₃ group, which can then be transferred to a substrate. This pathway is a powerful method for trifluoromethylation and highlights the utility of difluorocarbene beyond simple difluoromethylene group installation. acs.orgnih.gov

Ring-Opening of Trifluoromethyloxiranes with Nitrogen Nucleophiles Leading to Related Amino Alcohols

The nucleophilic ring-opening of epoxides is a fundamental and widely utilized transformation in organic synthesis for the preparation of 1,2-difunctionalized compounds. libretexts.orgmasterorganicchemistry.com When the epoxide ring bears a trifluoromethyl (CF₃) group, as in trifluoromethyloxiranes, the reaction's regioselectivity is significantly influenced by the strong electron-withdrawing nature of the CF₃ group. beilstein-journals.org This electronic effect directs nucleophilic attack to the carbon atom distal to the trifluoromethyl substituent, proceeding via an SN2 mechanism. beilstein-journals.org This regioselectivity is crucial for the synthesis of specific isomers of trifluoromethyl-containing β-amino alcohols, which are valuable precursors for more complex molecules.

The reaction of trifluoromethyloxiranes with nitrogen nucleophiles, such as amines, provides a direct route to these important amino alcohol building blocks. The general mechanism involves the backside attack of the amine on the less sterically hindered and electronically favorable carbon of the epoxide ring, leading to the formation of a 2-amino-3,3,3-trifluoropropan-1-ol (B46281) derivative.

However, the synthesis presents challenges, particularly concerning the nucleophilicity of the amine. Amines that are themselves substituted with electron-withdrawing groups, such as 1,1,1-trifluoropropan-2-amine, are poor nucleophiles. soton.ac.uk The direct use of the hydrochloride salt of such amines in the presence of a base like triethylamine (B128534) for epoxide opening is often unsuccessful. This is because competing nucleophiles, such as the chloride ion, can react faster with the epoxide. soton.ac.uk

To address this limitation, a notable methodology involves the preparation and use of a novel triflate salt of the poorly nucleophilic amine. Researchers developed a method for the synthesis of 1,1,1-trifluoropropan-2-ammonium triflate, which can be used directly for epoxide ring-opening reactions without needing to isolate the free amine. soton.ac.uk This approach successfully yields the desired β-amino alcohol products. The reaction is typically carried out in a suitable solvent like isopropanol (B130326) at elevated temperatures.

Detailed research findings on the reaction of (R)-1,1,1-trifluoropropan-2-ammonium triflate with various epoxides demonstrate the viability of this method. The reactions generally proceed with good yields, affording the corresponding amino alcohol products.

Epoxide SubstrateReaction ConditionsProductYield (%)Reference
Propylene oxideiPrOH, 80 °C, 18 h(R)-1-((R)-1,1,1-trifluoropropan-2-ylamino)propan-2-ol65 soton.ac.uk
Glycidyl Phenyl EtheriPrOH, 80 °C, 18 h(R)-1-phenoxy-3-((R)-1,1,1-trifluoropropan-2-ylamino)propan-2-ol71 soton.ac.uk
(R)-Styrene OxideiPrOH, 80 °C, 18 h(2R,1'R)-2-(1,1,1-trifluoropropan-2-ylamino)-1-phenylethanol74 soton.ac.uk
(S)-Styrene OxideiPrOH, 80 °C, 18 h(2S,1'R)-2-(1,1,1-trifluoropropan-2-ylamino)-1-phenylethanol72 soton.ac.uk

This interactive table summarizes the yields obtained from the reaction between (R)-1,1,1-trifluoropropan-2-ammonium triflate and various epoxides as reported in the literature. soton.ac.uk

This synthetic strategy highlights a successful circumvention of the challenges posed by poorly nucleophilic fluorinated amines in epoxide ring-opening reactions, providing reliable access to chiral trifluoromethyl-substituted β-amino alcohols.

Reactivity and Chemical Transformations of 3 Amino 1,1,1 Trifluoropropan 2 One and Analogs

Reactivity Governed by the Trifluoromethyl Ketone Moiety

The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group renders the carbonyl carbon of 3-amino-1,1,1-trifluoropropan-2-one exceptionally electrophilic. This heightened reactivity is a hallmark of trifluoromethyl ketones and governs their participation in several key reactions.

Equilibrium with Hydrated Forms (Geminal Diols)

A distinctive feature of trifluoromethyl ketones is their propensity to exist in equilibrium with their hydrated forms, known as geminal diols (or hydrates), in the presence of water. Unlike typical ketones, where the equilibrium heavily favors the carbonyl form, the powerful inductive effect of the -CF₃ group destabilizes the carbonyl group and stabilizes the corresponding geminal diol. wikipedia.org This results in a significant shift in the equilibrium towards the hydrated species.

The hydration equilibrium is a reversible nucleophilic addition of water to the carbonyl carbon. For trifluoromethyl ketones, the equilibrium constants for hydration are considerably higher than for their non-fluorinated analogs. The stability of the geminal diol is attributed to the reduction of the unfavorable dipole-dipole interactions present in the ketone and the electron-withdrawing nature of the -CF₃ group, which polarizes the C-O bonds of the diol. wikipedia.org

The presence of an amino group, as in this compound, can further influence this equilibrium. Studies on related compounds, such as amino-substituted α,α,α-trifluoroacetophenones, have shown that the extent of hydration is sensitive to the nature of the amino substituent and the solvent. organic-chemistry.org For instance, the hydration of certain amino-trifluoroacetophenones decreases as the water content in a DMSO-water mixture is reduced, a behavior attributed to the formation of strong hydrogen bonds between the acidic protons of the amino group and the DMSO solvent, which competes with hydration. organic-chemistry.org

Table 1: Hydration of Ketones

Ketone Hydrated Form (Geminal Diol) Equilibrium Position in Water
Acetone Propane-2,2-diol Favors ketone form
Hexafluoroacetone Hexafluoropropane-2,2-diol Favors geminal diol form

Nucleophilic Additions to the Carbonyl Group

The electrophilic character of the carbonyl carbon in this compound makes it a prime target for a wide range of nucleophiles. This reaction is a fundamental process in the functionalization of trifluoromethyl ketones.

The addition of a nucleophile to the carbonyl group proceeds via a tetrahedral intermediate. Due to the stability imparted by the -CF₃ group, these intermediates are often more stable than those derived from non-fluorinated ketones. A variety of nucleophiles, including organometallic reagents, amines, and phosphines, can participate in these additions.

For example, the reaction with primary amines typically leads to the formation of imines (Schiff bases) through a carbinolamine intermediate. libretexts.org This reaction is generally acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. organic-chemistry.orglibretexts.org The reduced basicity of the amino group in this compound itself means it is less likely to self-condense, but it can react with other nucleophiles at the carbonyl center.

The general scheme for nucleophilic addition is as follows:

Step 1: Nucleophilic attack on the carbonyl carbon.

Step 2: Formation of a tetrahedral intermediate.

Step 3: Protonation or subsequent reaction of the intermediate.

The high reactivity of trifluoromethyl ketones has been harnessed in various synthetic methodologies, such as the nucleophilic trifluoromethylation of esters and aldehydes to produce trifluoromethyl carbinols and ketones. nih.govcolab.ws

C-F Bond Activation and Functionalization Strategies

While the carbon-fluorine bond is the strongest single bond in organic chemistry, the unique electronic environment of the trifluoromethyl group in ketones allows for its activation and subsequent functionalization under specific conditions. nih.gov These strategies offer pathways to more complex fluorinated molecules.

One notable approach is the electroreductive defluorination of trifluoromethyl ketones. wikipedia.org This process can lead to the formation of difluoroenol silyl (B83357) ethers in the presence of a silylating agent, effectively converting a C-F bond into a C-C or C-H bond. wikipedia.org Such transformations are significant as they provide access to difluoromethylene compounds, which are valuable motifs in medicinal chemistry. wikipedia.org

Recent advances in catalysis have also enabled the functionalization of the C-F bond in trifluoromethyl-containing compounds. nih.govchemistrysteps.com These methods often involve radical intermediates or transition-metal catalysis to selectively cleave a C-F bond and introduce a new functional group. Although challenging, these strategies are a testament to the evolving field of fluorine chemistry and expand the synthetic utility of compounds like this compound beyond reactions at the carbonyl or amino centers. nih.gov

Reactions Involving the Amino Group

The amino group in this compound provides a site of nucleophilicity, although its reactivity is significantly modulated by the adjacent electron-withdrawing trifluoromethyl ketone.

Participation in Mannich-Type Reactions and Related Condensations

The Mannich reaction is a three-component condensation that involves an amine, a non-enolizable aldehyde (such as formaldehyde), and a compound with an acidic α-proton (an enolizable carbonyl compound). libretexts.org The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the enol form of the third component. libretexts.org

As a primary amine, this compound can serve as the amine component in a Mannich reaction. The general mechanism would involve:

Formation of an iminium ion from this compound and an aldehyde (e.g., formaldehyde).

Enolization of a ketone or aldehyde component.

Nucleophilic attack of the enol on the iminium ion to form the final β-amino carbonyl product, known as a Mannich base. libretexts.org

However, the nucleophilicity of the amino group in this compound is diminished by the strong inductive effect of the adjacent trifluoromethyl ketone moiety. This reduced reactivity may necessitate harsher reaction conditions or specific catalysts to facilitate the initial formation of the iminium ion.

Condensation reactions, in a broader sense, involve the joining of two molecules with the elimination of a small molecule, such as water. The reaction of the amino group of this compound with other carbonyl compounds to form imines is a classic example of a condensation reaction. organic-chemistry.org

Nucleophilic Reactivity Towards Electrophiles

The amino group of this compound can act as a nucleophile, reacting with various electrophiles such as acylating and alkylating agents. However, its nucleophilic character is significantly attenuated compared to simple alkylamines. This is a direct consequence of the powerful electron-withdrawing -CF₃ group, which decreases the electron density on the nitrogen atom.

This effect is well-documented for α-fluoroalkyl-α-amino acids, where the proximity of the fluorine atoms to the amino group reduces its basicity and nucleophilicity. Similarly, the amine in the related compound 1,1,1-trifluoro-2-propanamine is known to be poorly nucleophilic.

Despite this reduced reactivity, reactions with strong electrophiles can still occur. For example, acylation with acid chlorides or anhydrides can proceed to form the corresponding amides. Alkylation with reactive alkyl halides is also possible, though it may require more forcing conditions than with more nucleophilic amines. The outcome of these reactions is a balance between the inherent nucleophilicity of the amine and the reactivity of the electrophilic partner.

Table 2: Summary of Reactivity

Functional Group Reaction Type Key Features
Trifluoromethyl Ketone Hydration Equilibrium favors stable geminal diol. wikipedia.org
Nucleophilic Addition Highly electrophilic carbonyl carbon readily attacked by nucleophiles. libretexts.org
C-F Bond Activation Can undergo defluorination or functionalization under specific conditions. nih.govwikipedia.org
Amino Group Mannich Reaction Can act as the amine component, but reactivity is reduced. libretexts.org

Cyclization Pathways and Heterocyclic Ring Formation

The strategic placement of functional groups in this compound and its analogs makes them valuable precursors for the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of the α-amino ketone moiety facilitates cyclization reactions, leading to the formation of various ring systems, which are of significant interest in medicinal and materials chemistry. acs.orgacs.orgrsc.org

One notable pathway involves the "tert-amino effect," a phenomenon that enables the cyclization of ortho-substituted N,N-dialkylanilines. nih.govresearchgate.net This effect can be harnessed to construct spiro-fused heterocycles in good yields through a one-pot reaction. nih.govresearchgate.net The reaction mechanism often involves an intramolecular 1,5-hydrogen transfer, followed by a stereochemically defined carbon-carbon bond formation. nih.gov For instance, the reaction of 2-dialkylaminobenzaldehydes with barbituric acids leads to Knoevenagel condensation followed by intramolecular cyclization of the intermediate vinyl derivatives to form spiro-fused quinolinepyrimidines. nih.gov

Furthermore, multicomponent reactions provide an efficient route to complex heterocyclic structures. The condensation of 3-amino-1,2,4-triazole with various aldehydes and ketones can lead to the formation of dihydrotriazolopyrimidines. frontiersin.org The specific regioisomer formed can sometimes be controlled by the reaction conditions, such as the choice of solvent. frontiersin.org For example, the reaction of 3-amino-1,2,4-triazole with aromatic aldehydes and pyruvic acid in acetic acid yields one regioisomer, while conducting the reaction in DMF can produce a mixture of isomers. frontiersin.org

The synthesis of 1,2,4-triazoles, a motif present in many bioactive molecules, can be achieved through a one-pot strategy involving the formation of thioureas, followed by S-alkylation and subsequent ring closure. nih.gov This method allows for the rapid generation of a diverse library of 1,2,4-triazoles from readily available starting materials. nih.gov

Intramolecular Reactivity and Rearrangement Mechanisms

The intramolecular dynamics of α-amino α'-fluoro ketones, including this compound, are characterized by inherent instability and a propensity for rearrangement, primarily driven by the electronic effects of the fluorine and amino substituents.

Inherent Instability of α-Amino α'-Fluoro Ketones and Oxyvinyliminium Ion Formation

Research has demonstrated that α-amino α'-fluoro ketones are inherently unstable intermediates. nih.govacs.orgacs.org This instability is attributed to a tendency to undergo enolization towards the amino group, which is followed by the expulsion of a fluoride (B91410) ion. nih.govacs.orgacs.orgfigshare.com This process leads to the formation of a highly reactive oxyvinyliminium ion (an amino-substituted oxyallyl cation) intermediate. nih.govacs.orgacs.orgfigshare.com

The formation of this oxyvinyliminium ion has significant consequences for the reactivity of the parent ketone. acs.org In the presence of protic, nucleophilic media, this intermediate is readily trapped by the solvent. nih.govacs.org When generated in the presence of a reactive diene, it can participate in [4+3] cycloaddition reactions to yield corresponding cycloadducts. nih.govacs.orgacs.org This reactivity highlights the potential of these unstable ketones as precursors for constructing complex cyclic systems. The instability and subsequent fragmentation of these ketones have been observed during purification attempts, such as chromatography on silica (B1680970) gel. acs.org

Rearrangement Processes in the Synthesis of Fluorinated Heterocycles

The rearrangement of α-amino α'-fluoro ketones plays a crucial role in the synthesis of various fluorinated heterocyclic compounds. The formation of the oxyvinyliminium ion intermediate is a key step that can be strategically utilized in synthetic design. acs.org

For example, the inherent instability of these ketones can be harnessed in "suicide" inhibitor design, where the reactive intermediate is generated at an enzyme's active site. acs.org The ability of the oxyvinyliminium ion to undergo cycloaddition reactions provides a powerful tool for the construction of seven-membered rings, which are prevalent in many natural products and biologically active molecules. nih.govacs.org

Derivatization and Functional Group Interconversions

The functional groups present in this compound allow for a variety of derivatization reactions and interconversions, expanding its utility as a synthetic building block.

Conversion to β-Amino-α-trifluoromethyl Alcohols

A significant transformation of this compound is its reduction to the corresponding β-amino-α-trifluoromethyl alcohol, 3-amino-1,1,1-trifluoropropan-2-ol. This conversion is a common strategy for preparing α-amino alcohols from their ketone precursors. nih.gov

The reduction can be effectively achieved using reducing agents such as lithium aluminium hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction is typically performed at low temperatures, followed by quenching to isolate the alcohol product. This method is a general approach for the synthesis of β-amino-α-trifluoromethyl alcohols. nih.gov Another method involves the ring-opening of trifluoromethyloxirane with ammonia (B1221849) or primary amines. nih.gov These β-amino-α-trifluoromethyl alcohols are valuable chiral building blocks in medicinal chemistry and can serve as precursors for more complex molecules. nih.gov

Table 1: Synthesis of β-Amino-α-trifluoromethyl Alcohols

Precursor Reagent Product
α-Aminoalkyl trifluoromethyl ketone NaBH₄ β-Amino-α-trifluoromethyl alcohol
Trifluoromethyloxirane Ammonia/Amines β-Amino-α-trifluoromethyl alcohol
N-protected α-amino aldehydes TMS-CF₃, TBAF β-Amino-α-trifluoromethyl alcohol

Transformations Leading to Fluorinated Aminonitriles

The conversion of ketones to α-aminonitriles is a well-established synthetic transformation, famously known as the Strecker synthesis. mdpi.comwikipedia.org This methodology can be applied to fluorinated ketones like this compound to produce fluorinated α-aminonitriles. The Strecker reaction is a one-pot, three-component condensation of a carbonyl compound, an amine, and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). mdpi.comnih.gov

The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide nucleophile. wikipedia.org Various catalysts, including indium powder in water, have been shown to efficiently promote this reaction for a wide range of aldehydes and amines, making it an environmentally benign process. nih.gov The resulting α-aminonitriles are versatile intermediates that can be further hydrolyzed to α-amino acids or reduced to 1,2-diamines. mdpi.com The development of organocatalytic methods for the Strecker reaction has provided an attractive alternative to transition metal-catalyzed processes for the synthesis of chiral α-aminonitriles. mdpi.com

Table 2: Synthesis of α-Aminonitriles

Starting Materials Catalyst/Reagents Product
Aldehyde/Ketone, Amine, Trimethylsilyl cyanide Indium powder in water α-Aminonitrile
Carbonyl compound, Amine, Trimethylsilyl cyanide (Bromodimethyl)sulfonium bromide α-Aminonitrile
Tertiary amine, Potassium thiocyanate S-oxidation α-Aminonitrile

Advanced Characterization and Spectroscopic Analysis in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within a molecule.

Advanced NMR Techniques for Stereochemical Assignment and Conformation

While 3-Amino-1,1,1-trifluoropropan-2-one is an achiral molecule, advanced NMR techniques can provide significant insights into its preferred conformation in solution.

Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in determining the spatial proximity of atoms. arxiv.orgmdpi.com For this compound, a NOESY experiment could reveal correlations between the amine protons and the methylene (B1212753) protons, helping to understand the conformational dynamics and potential intramolecular hydrogen bonding. Although the molecule itself is achiral, if it were to be used as a building block in a larger, chiral molecule, advanced techniques such as residual dipolar coupling (RDC) analysis could become critical for assigning the relative stereochemistry of the newly formed stereocenters. researchgate.net

In-Cell ¹⁹F NMR Spectroscopy for Fluorinated Systems

The fluorine atoms in this compound serve as a bioorthogonal reporter, making it an ideal candidate for in-cell ¹⁹F NMR studies. acs.orgresearchgate.net This powerful technique allows for the direct observation of fluorinated molecules within living cells. nih.gov Since biological systems have a near-zero background of endogenous fluorine, ¹⁹F NMR provides a clear and unobstructed window to monitor the behavior of the introduced fluorinated compound. nih.govbohrium.com

If this compound were introduced to a cellular environment, in-cell ¹⁹F NMR could be used to:

Monitor cellular uptake and localization.

Detect binding interactions with intracellular components, such as proteins or enzymes, which would be indicated by changes in the ¹⁹F chemical shift or signal broadening. researchgate.net

Observe potential metabolic transformations of the compound within the cell.

Mass Spectrometry (MS) for Mechanistic and Structural Confirmation

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of a molecule's elemental formula. nih.govresearchgate.net For this compound (C₃H₄F₃NO), the calculated exact mass of the molecular ion [M]⁺ is 127.0245 Da. HRMS instruments can measure this mass with high precision (typically to within 5 ppm), which allows for the confident determination of the elemental composition, distinguishing it from other potential compounds with the same nominal mass. nih.gov This level of accuracy is essential for verifying the identity of a newly synthesized compound or an unknown analyte in a complex mixture.

IonFormulaCalculated Exact Mass (Da)
[M]⁺C₃H₄F₃NO127.0245
[M+H]⁺C₃H₅F₃NO128.0323
[M+Na]⁺C₃H₄F₃NNaO150.0143

Use of MS in Characterizing Reactive Intermediates

Mass spectrometry, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI-MS), is exceptionally well-suited for detecting and characterizing transient or reactive intermediates in a reaction mixture. nih.govresearchgate.netrsc.org The study of reaction mechanisms often involves identifying short-lived species that are key to understanding the transformation process. unibo.itnih.gov

In reactions involving this compound, ESI-MS could be employed to:

Detect Protonated Molecules: In acidic conditions, the amine group can be easily protonated, allowing the molecule to be detected as the [M+H]⁺ ion (m/z 128.0323).

Identify Reaction Intermediates: If the compound participates in a reaction, for instance, forming an imine intermediate through condensation with another carbonyl compound, ESI-MS could intercept and detect this new, transient species directly from the reaction solution. nih.govunibo.it This provides direct evidence for proposed reaction pathways.

Monitor Reaction Progress: By tracking the ion intensities of reactants, intermediates, and products over time, a kinetic profile of the reaction can be constructed, offering deeper mechanistic insights.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. This interaction provides critical information regarding the stereochemical features of a molecule. For a compound like this compound, which possesses a stereocenter at the second carbon, these methods are vital for determining enantiomeric purity—a critical quality attribute in pharmaceutical development. Enantiomeric purity is a key parameter that denotes the percentage of the desired isomer in a mixture. researchgate.net

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the conformation of chiral molecules in solution. nih.govacs.org It measures the difference in absorption of left- and right-circularly polarized light by a chromophore in a chiral environment. The resulting CD spectrum provides information about the secondary structure of peptides and proteins and the conformation of smaller organic molecules. nih.govnih.gov

For this compound and its derivatives, CD spectroscopy can reveal how the molecule folds and orients itself in different solvent environments. The trifluoromethyl group and the adjacent carbonyl and amino groups act as chromophores whose electronic transitions are influenced by the molecule's three-dimensional structure. For instance, studies on peptides containing fluorinated amino acids show that the introduction of such groups can significantly influence and stabilize specific conformations, such as helices or turns. researchgate.net

The conformation of a molecule is often dependent on environmental conditions. researchgate.net By varying parameters such as solvent polarity, pH, and temperature, CD spectroscopy can track conformational changes. nih.gov For example, a peptide might exhibit a "random" spectrum in an aqueous solution but adopt a more ordered helical structure in an organic solvent like trifluoroethanol. acs.org These studies are crucial for understanding how a molecule like this compound might interact with biological targets, as its conformation can dramatically affect binding affinity.

The table below illustrates hypothetical CD spectroscopy data for a chiral molecule, showing how different conformations produce distinct spectral features.

ConformationWavelength Maximum (λmax)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
α-Helix~192 nm, ~208 nm, ~222 nmNegative bands at 208 and 222 nm, positive band at 192 nm
β-Sheet~195-200 nm, ~215-220 nmPositive band around 195-200 nm, negative band around 215-220 nm
Random Coil~195-200 nmStrong negative band around 195-200 nm

This table represents typical values for peptide secondary structures to illustrate the data obtained from CD spectroscopy.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. jku.atamericanelements.com It provides precise information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereocenters. jku.at The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice.

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous assignment of its (R) or (S) configuration. This is achieved through the analysis of anomalous dispersion, where the X-ray energy is close to the absorption edge of an atom in the structure, causing slight differences in the intensities of specific diffraction spots (Bijvoet pairs). jku.at While this effect is weak for molecules containing only light atoms (C, H, N, O, F), modern diffractometers and analytical methods enable reliable determination. americanelements.com

In cases where a derivative of the target molecule is synthesized, X-ray crystallography can confirm the relative and absolute stereochemistry of the new product. For example, in the synthesis of complex α-CF3-proline derivatives, single-crystal X-ray analysis has been used to establish the relative configuration of the products formed. nih.gov

The structural data obtained from X-ray crystallography is highly detailed. The table below presents typical bond length and angle data that would be determined for the trifluoromethyl group in a molecule, based on findings from a related trifluoromethyl metal complex. mdpi.com

ParameterValue
C-F Bond Length (average)~1.35 Å
F-C-F Bond Angle (average)~103°
Fe-C(CF3) Bond Length~2.03 Å

This table shows example data from the crystal structure of (η5-C6H7)Fe(CO)2CF3 to illustrate the precision of X-ray crystallography. mdpi.com The values for this compound would be specific to its unique crystal structure.

The determination of the absolute structure is often quantified by the Flack parameter, which should refine to a value near zero for the correct enantiomer. americanelements.com A value near 1 indicates that the inverted structure is correct. This rigorous analysis provides the ultimate proof of a molecule's stereochemical identity, which is essential for its application in stereospecific synthesis and medicinal chemistry.

Computational and Theoretical Investigations of 3 Amino 1,1,1 Trifluoropropan 2 One

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. For a compound like 3-Amino-1,1,1-trifluoropropan-2-one, DFT calculations would be instrumental in mapping out potential reaction pathways and understanding the factors that control reaction outcomes.

DFT calculations can be employed to model chemical reactions involving this compound. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy of these species allows for the calculation of activation barriers, which determine the feasibility and rate of a reaction.

For instance, in the nucleophilic addition to the carbonyl group of this compound, DFT could be used to model the approach of a nucleophile. The calculations would reveal the geometry of the transition state, showing the partially formed bond between the nucleophile and the carbonyl carbon and the simultaneous rehybridization of the carbon atom. The presence of a single imaginary frequency in the calculated vibrational spectrum would confirm the structure as a true transition state.

Similarly, for reactions involving the amino group, such as acylation or alkylation, DFT can help to elucidate the mechanism by comparing the energetics of different possible pathways.

In reactions where multiple products can be formed, DFT is a key tool for predicting regioselectivity and diastereoselectivity. For this compound, which possesses two reactive sites (the amino group and the carbonyl group), DFT can predict whether a reagent will preferentially attack one site over the other. This is achieved by calculating the activation energies for the competing pathways; the pathway with the lower activation energy is expected to be the major one.

For example, in a reaction with an electrophile, DFT could be used to compare the transition state energies for attack at the nitrogen of the amino group versus the oxygen of the carbonyl group. In complex reactions, such as those that might form chiral centers, DFT can predict which diastereomer will be formed in excess by comparing the energies of the diastereomeric transition states.

Molecular Modeling for Conformation and Interactions

Molecular modeling techniques, including both quantum mechanics and molecular mechanics, are essential for understanding the three-dimensional structure of this compound and the non-covalent interactions that govern its behavior.

The presence of the trifluoromethyl group has a significant impact on the conformational preferences of the molecule. researchgate.net Conformational analysis using computational methods can identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them. For this compound, a key aspect to investigate would be the rotation around the C-C and C-N bonds.

Table 1: Illustrative Conformational Data for a Related Fluorinated Ketone

Dihedral AngleCalculated Energy (kcal/mol)Population (%)
Gauche0.065
Anti1.235

This table represents hypothetical data for a related fluorinated ketone to illustrate the type of information obtained from conformational analysis. Specific data for this compound is not available.

Intramolecular hydrogen bonding can play a crucial role in determining the preferred conformation of this compound. A hydrogen bond could potentially form between the amino group (as a donor) and the carbonyl oxygen or one of the fluorine atoms (as acceptors). Theoretical methods such as Atoms in Molecules (AIM) or Non-Covalent Interaction (NCI) analysis can be used to identify and characterize these weak interactions.

These calculations can provide information on the strength and nature of the hydrogen bonds, which in turn influences the compound's physical properties and reactivity. The presence of a stable intramolecular hydrogen bond would be expected to lock the molecule into a more rigid conformation.

Electronic Structure Analysis and Fluorine's Influence

The electronic structure of this compound is heavily influenced by the presence of the three fluorine atoms. The high electronegativity of fluorine leads to a significant inductive effect, withdrawing electron density from the adjacent carbon atom. sapub.org

This electron withdrawal has several important consequences:

Increased Electrophilicity of the Carbonyl Carbon: The carbonyl carbon becomes more electron-deficient and therefore more susceptible to nucleophilic attack. This is a general feature of trifluoromethyl ketones. sapub.org

Hydrate (B1144303) Formation: Trifluoromethyl ketones are known to readily form stable hydrates in the presence of water. scispace.com This is due to the stabilization of the hydrate's gem-diol structure by the electron-withdrawing trifluoromethyl group. Computational studies can model this hydration process and determine the equilibrium constant for hydrate formation.

Acidity of α-Protons: The inductive effect of the trifluoromethyl group can increase the acidity of the protons on the carbon adjacent to the carbonyl group, although in this specific molecule, there are no α-protons.

Basicity of the Amino Group: The electron-withdrawing effect of the trifluoromethyl group, transmitted through the carbon skeleton, would be expected to decrease the basicity of the amino group compared to a non-fluorinated analogue.

Computational methods can quantify these electronic effects by calculating properties such as atomic charges, molecular orbital energies, and electrostatic potential maps. These calculations provide a detailed picture of the electron distribution within the molecule and help to rationalize its chemical behavior.

Table 2: Calculated Properties of Related Trifluoromethyl Ketones

PropertyValue
Calculated Dipole Moment (Debye)~2.5 - 3.5
Energy of LUMO (eV)Low (indicating a good electrophile)
Charge on Carbonyl CarbonHighly positive

This table provides typical calculated values for trifluoromethyl ketones to illustrate the electronic influence of the CF3 group. Specific data for this compound is not available.

Advanced Synthetic Applications and Building Block Utility in Specialized Organic Synthesis

Role as Chiral Building Blocks in Complex Molecule Synthesis

The strategic incorporation of fluorine into organic molecules can significantly influence their biological activity, making fluorinated chiral building blocks highly sought after in drug discovery and development. nih.govnih.govbeilstein-journals.org 3-Amino-1,1,1-trifluoropropan-2-one and its alcohol counterpart, 3-amino-1,1,1-trifluoropropan-2-ol, serve as key precursors for the synthesis of a variety of chiral molecules. ontosight.aisigmaaldrich.combldpharm.comnih.gov The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds. nih.gov

Chiral amines, in general, are crucial intermediates in the pharmaceutical and agrochemical industries. mdpi.com The synthesis of enantiomerically pure compounds is often accomplished using chiral catalysts or by starting with a chiral pool of materials. nih.gov Asymmetric synthesis methods, such as those employing chiral metal catalysts, have been developed to produce complex chiral drug candidates. nih.gov For instance, the enantioselective synthesis of α-trifluoromethyl amines has been achieved through biocatalytic N-H bond insertion reactions, highlighting a sustainable approach to creating these valuable pharmacophores. nih.gov

The versatility of these building blocks is further demonstrated by their use in synthesizing a range of fluorinated amino acids and amino alcohols. nih.govbeilstein-journals.org These non-canonical amino acids are instrumental in protein engineering and modifying the properties of peptides, such as their stability and folding. beilstein-journals.org

Table 1: Examples of Chiral Building Blocks and their Synthetic Utility

Chiral Building Block PrecursorSynthetic ApplicationReference
This compoundSynthesis of chiral α-trifluoromethyl amines nih.gov
3-Amino-1,1,1-trifluoropropan-2-olPrecursor for fluorinated amino alcohols nih.gov
(S)-3-Amino-1,1,1-trifluoropropan-2-olChiral building block in asymmetric synthesis bldpharm.com
Chiral Ni(II) complexesSynthesis of fluorinated phenylalanine analogs beilstein-journals.org

Precursors for Novel Fluorinated Heterocyclic Scaffolds

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities. This compound and related compounds are valuable precursors for the synthesis of a variety of these scaffolds.

Fluorinated Pyrazoles: These compounds play a crucial role in medicinal chemistry, drug discovery, and agrochemistry. nih.gov Synthetic strategies often involve the condensation of fluorinated building blocks with hydrazines. nih.govgoogle.comgoogle.com For example, 3-amino-4-fluoropyrazoles can be synthesized from monofluorinated enaminoketones, which are derived from β-methylthio-β-enaminoketones. nih.gov The resulting fluorinated pyrazoles can be further functionalized, making them versatile intermediates. nih.govnih.gov

Fluorinated Oxindoles: Chiral 3,3-disubstituted 2-oxindoles are important structural motifs in many natural products and bioactive molecules. sabangcollege.ac.in The synthesis of fluorinated oxindoles often involves the asymmetric Michael addition of 3-fluorooxindoles to various acceptors, catalyzed by organocatalysts, leading to products with high yield and enantioselectivity. sabangcollege.ac.in

Fluorinated Benzodiazepines: Benzodiazepines are a well-known class of psychoactive drugs. nih.govmdpi.com The introduction of fluorine can modify their pharmacological properties. nih.gov The synthesis of fluorinated benzodiazepines can be achieved through various methods, including the reaction of 3-hydroxy-1,3-dihydro-1-methyl-7-chloro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one with diethylaminosulfur trifluoride. google.com

The utility of this compound extends to the synthesis of a broader range of nitrogen-containing heterocycles. These compounds are of interest due to their prevalence in biologically active molecules. pitt.edumdpi.com

Synthetic methodologies for these ring systems are diverse and include:

Domino, "Click," and Retro-Diels-Alder Reactions: These powerful reaction sequences allow for the efficient construction of complex heterocyclic systems, such as isoindolo[2,1-a]quinazolinones and dihydropyrimido[2,1-a]isoindole-2,6-diones. nih.gov

Tandem SNAr-Cyclocondensation: This strategy has been successfully employed to synthesize novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans. nih.gov

Catalytic Dehydrative Cyclization: This environmentally friendly method allows for the conversion of β- or γ-hydroxy amides or thioamides into the corresponding nitrogen-containing heterocycles under mild conditions. pitt.edu

Intramolecular Aminoetherification: Rhodium-catalyzed domino reactions of olefin aziridination followed by aziridine (B145994) ring-opening provide a stereocontrolled synthesis of 2,3-disubstituted aminoether O-heterocyclic scaffolds like tetrahydrofurans and tetrahydropyrans. nih.govrsc.org

Table 2: Synthesis of Nitrogen-Containing Heterocycles

Heterocyclic SystemSynthetic StrategyReference
Fluorinated PyrazolesCondensation with hydrazines nih.govgoogle.comgoogle.com
Fluorinated OxindolesAsymmetric Michael addition sabangcollege.ac.in
Fluorinated BenzodiazepinesFluorination of hydroxy-benzodiazepine precursors google.com
Isoindolo[2,1-a]quinazolinonesDomino ring closure nih.gov
3-AminobenzofuransTandem SNAr-cyclocondensation nih.gov
Oxazolines and OxazinesCatalytic dehydrative cyclization pitt.edu
Amino-O-heterocyclesIntramolecular aminoetherification nih.govrsc.org

Integration into Peptidomimetics and Peptide Chemistry

The incorporation of fluorinated amino acids into peptides is a powerful strategy to modulate their structure, stability, and biological function. This compound serves as a key building block for creating these modified peptides.

Fluorinated amino acids can be used to create peptide bond surrogates, which can mimic or alter the properties of the natural peptide bond. mdpi.com The introduction of fluorine can influence the electronic properties of the peptide backbone, potentially mimicking other functional groups. mdpi.com For example, the vinylidene fluoride (B91410) (C=C–F) motif has been reported to resemble the N–C(O) peptide bond. mdpi.com

The synthesis of fluorinated amino acids and their incorporation into peptides can be achieved through two main strategies: construction from fluorinated building blocks or direct fluorination of natural amino acids. bohrium.com The use of fluorinated building blocks, such as derivatives of this compound, offers structural diversity. bohrium.com

The strategic placement of fluorine atoms within a peptide can exert significant control over its conformation. researchgate.net This is due to the stereoelectronic effects of the fluorine atom, which can favor specific dihedral angles. For instance, a fluorine atom positioned alpha to a carbonyl group tends to adopt an antiperiplanar conformation, while a fluorine atom beta to an amide nitrogen favors a gauche conformation. researchgate.net These conformational preferences can be exploited to direct the secondary structure of peptides. researchgate.net

The incorporation of fluorinated amino acids can also influence the aggregation properties of peptides. For example, in trifluoroethanol (TFE), some peptides have been observed to aggregate with an increase in their alpha-helical content, which may involve interactions between the hydrophilic surfaces of amphiphilic alpha-helices. nih.gov

Radiosynthesis and Isotopic Labeling Applications (Synthetic Aspects)

The incorporation of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, into bioactive molecules is of paramount importance for positron emission tomography (PET) imaging. rsc.orgnih.gov Trifluoromethyl ketones (TFMKs) represent a valuable structural motif in many biologically active compounds, making their ¹⁸F-labeled analogues highly sought-after for developing novel PET tracers. rsc.orgdigitellinc.com The radiosynthesis of [¹⁸F]TFMKs presents unique challenges, primarily associated with the efficient and rapid incorporation of the ¹⁸F label into the trifluoromethyl group under conditions that provide high molar activity, which is crucial for in vivo imaging applications. rsc.orgnih.gov

Early methods for synthesizing ¹⁸F-labeled TFMKs often resulted in low molar activities, limiting their biomedical utility. nih.gov For instance, reacting difluorinated silyl (B83357) enol ethers with carrier-added [¹⁸F]F₂ produced the desired compounds but with molar activities too low for most PET applications. rsc.orgnih.gov Consequently, the development of novel radiosynthetic strategies to access no-carrier-added (n.c.a.) or high-molarity [¹⁸F]trifluoromethyl ketones has been a significant focus of research. These advanced methods are critical for enabling the use of TFMK-based radiotracers for the non-invasive diagnosis of diseases and for facilitating drug development. rsc.orgrsc.org

Fluorine-18 Labeling Strategies for Trifluoromethyl Ketones

The development of robust and efficient methods for the ¹⁸F-labeling of trifluoromethyl ketones is a key area in radiopharmaceutical chemistry. nih.gov Several innovative strategies have emerged to overcome the challenges associated with introducing an ¹⁸F atom into a CF₃ group. These methods aim to provide high radiochemical yields (RCY), high molar activity (Aₘ), and applicability to a broad range of substrates.

Defluorination–Radiofluorination Sequence

One successful strategy involves a defluorination–radiofluorination sequence. This method is based on the chemical conversion of a stable trifluoromethyl ketone starting material into a precursor suitable for radiofluorination. The process typically involves:

Defluorination: The trifluoromethyl ketone is first converted into a difluoro enol silyl ether.

Halogenation: The difluoro enol silyl ether is then halogenated.

Radiofluorination: The resulting α-halodifluoromethyl ketone precursor undergoes nucleophilic substitution with [¹⁸F]fluoride to yield the final ¹⁸F-labeled trifluoromethyl ketone.

This approach has been effectively used for the synthesis of ¹⁸F-labeled neutrophil elastase inhibitors. The reactions are generally rapid, occurring at temperatures between 75–100 °C, and can provide high radiochemical yields. A key advantage of this methodology is its potential for a modular approach, allowing for the synthesis of a diverse library of ¹⁸F-labeled compounds from a common precursor.

A related technique utilizes frustrated Lewis pair (FLP) mediated C-F bond activation to achieve a formal substitution of fluorine-19 with fluorine-18. nih.gov This two-step process involves defluorination followed by radiofluorination and can be applied to a wide range of aryl, oxide, and sulfide-containing CF₃ groups. nih.gov A significant benefit is that the target molecule itself can serve as the starting material, and the radiotracer precursors can be isolated as stable salts before the radiofluorination step. nih.gov This method has demonstrated good radiochemical yields and molar activities. nih.gov

Trifluoromethylation with [¹⁸F]Fluoroform

A more recent and highly promising method utilizes [¹⁸F]fluoroform ([¹⁸F]HCF₃) as the trifluoromethylating agent. rsc.orgrsc.org This strategy allows for the direct incorporation of the [¹⁸F]CF₃ group. In one application, widely available Weinreb amides are used as starting materials. rsc.orgresearchgate.net The reaction is typically facilitated by a strong base, such as potassium hexamethyldisilazane (B44280) (KHMDS), and proceeds with excellent radiochemical conversions and delivers the ¹⁸F-labeled aryl trifluoromethyl ketones with impressively high molar activity. rsc.orgrsc.org

This method has shown good functional group tolerance, proving effective for a range of (hetero)aryl trifluoromethyl ketones bearing both electron-donating and electron-withdrawing substituents. rsc.orgrsc.org The applicability of this approach for PET tracer development has been successfully demonstrated through the synthesis of a derivative of the bioactive molecule probenecid. rsc.org

Table 1: Comparison of ¹⁸F-Labeling Strategies for Trifluoromethyl Ketones

Strategy Precursor Reagent(s) Key Features Radiochemical Yield (RCY) Molar Activity (Aₘ) Reference(s)
Defluorination-Fluorination α-Halodifluoromethyl Ketones [¹⁸F]Bu₄NF Short reaction times (75-100 °C); modular approach. Up to 93% 1.3 GBq/μmol
FLP-mediated C-F Activation CF₃-containing compounds Frustrated Lewis Pair, [¹⁸F]Fluoride Target compound can be the starting material; precursors are stable salts. Up to 35.2% Up to 12.0 GBq/μmol nih.gov
[¹⁸F]Fluoroform Trifluoromethylation Weinreb amides [¹⁸F]HCF₃, KHMDS High functional group tolerance; direct [¹⁸F]CF₃ incorporation. Excellent RCC* Up to 24 GBq/μmol rsc.org, rsc.org

*RCC: Radiochemical Conversion

Future Research Directions and Unexplored Avenues for 3 Amino 1,1,1 Trifluoropropan 2 One

Development of Next-Generation Stereoselective and Catalytic Methodologies

The synthesis of chiral α-trifluoromethyl amines is a significant objective in medicinal chemistry. acs.org Future research will undoubtedly focus on the development of more efficient and highly stereoselective catalytic methods to access enantiomerically pure derivatives of 3-Amino-1,1,1-trifluoropropan-2-one. While progress has been made, many current methods suffer from limitations such as moderate stereoselectivity or the need for pre-functionalized substrates. acs.org

Key areas for advancement include:

  • Asymmetric Catalysis: Exploring novel chiral catalysts, including transition-metal complexes and organocatalysts, is crucial. nih.gov For instance, the development of catalysts that can effectively control the stereochemistry of reactions involving trifluoromethyl ketimines is a compelling goal. nih.gov The use of chiral pyridoxamine (B1203002) to catalyze asymmetric biomimetic transamination of trifluoromethyl ketones represents a promising approach. organic-chemistry.org
  • Biocatalysis: Engineered enzymes, such as variants of cytochrome c, offer a sustainable and highly selective route to chiral α-trifluoromethyl amines through N-H bond insertion reactions. acs.org Further protein and substrate engineering could expand the substrate scope and enhance the enantioselectivity of these biocatalytic transformations. acs.org
  • Cascade Reactions: Designing cascade reactions that allow for the construction of complex trifluoromethyl-containing molecules from simple precursors in a single pot is a highly desirable goal. A copper-catalyzed cascade cyclic reaction between enaminones and N-tosylhydrazones has been shown to produce 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives with a quaternary stereogenic center as single diastereomers. nih.gov
  • Method Catalyst/Enzyme Key Feature Potential Advancement
    Asymmetric Reduction BINOL-derived boro-phosphate High enantioselectivity for α-trifluoromethylated imines. organic-chemistry.org Broader substrate scope and catalyst recyclability.
    Biocatalytic N-H Insertion Engineered Cytochrome c High yield and enantioselectivity for α-trifluoromethyl amino esters. acs.org Application to a wider range of amine and diazo substrates.
    NHC-Catalyzed Aza-Benzoin N-heterocyclic carbene (NHC) Excellent enantioselectivity for α-amino ketones. nih.gov Improved yields for β-alkyl-substituted and alkynyl aldehydes.
    Copper-Catalyzed Cascade Copper catalyst Diastereoselective synthesis of trifluoromethyl-substituted 2H-furans. nih.gov Expansion to other heterocyclic systems.

    Investigation of Unconventional Reactivity Profiles and Novel Transformations (e.g., Photoredox, Electrochemistry)

    The unique electronic properties of the trifluoromethyl ketone motif in this compound open the door to novel chemical transformations under unconventional reaction conditions. Photoredox and electrochemical methods, which rely on single-electron transfer processes, are particularly well-suited to explore this untapped reactivity. nih.govacs.org

    Future research in this area could involve:

  • Photoredox Catalysis: Utilizing visible-light photoredox catalysis can enable the generation of trifluoroacetonyl radicals from precursors like chloro- or bromotrifluoroacetone. researchgate.net These radicals can then participate in a variety of transformations, including additions to olefins to form α-trifluoromethyl ketones. researchgate.netacs.org A dual nickel/photoredox catalysis system has been developed for the cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides. acs.org Further exploration of photocatalytic systems, including the use of inexpensive organic dyes like Eosin Y, could lead to more sustainable and cost-effective syntheses. acs.org
  • Electrochemistry: Electrochemical methods offer a powerful alternative for generating reactive intermediates. nih.gov The electrochemical synthesis of fluorinated ketones from enol acetates and sodium perfluoroalkyl sulfinates has been demonstrated. organic-chemistry.org Investigating the electrochemical behavior of this compound and its derivatives could unveil new synthetic pathways, potentially avoiding the need for stoichiometric chemical oxidants or reductants. nih.gov
  • Radical Polar Crossover and Hydrogen Atom Transfer (HAT): Mechanistic studies have shown that the divergence in reactivity under photoredox conditions can be controlled through radical polar crossover and hydrogen atom transfer mechanisms. researchgate.net A deeper understanding and ability to manipulate these pathways will be key to developing highly selective and divergent syntheses of trifluoromethyl ketones. researchgate.net
  • Advanced Computational Modeling for De Novo Reaction Design and Optimization

    Computational chemistry is poised to play an increasingly vital role in the discovery and optimization of reactions involving this compound. nih.gov By providing detailed insights into reaction mechanisms and predicting the properties of novel compounds, computational modeling can significantly accelerate the research and development process.

    Key areas for future computational research include:

  • De Novo Design: The use of chemical language models and other artificial intelligence (AI) approaches can facilitate the de novo design of novel bioactive compounds and synthetic pathways. youtube.com These methods can learn the "syntax" of chemical reactions and generate new molecules with desired properties. youtube.com
  • Mechanistic Understanding: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms and understand the factors that control selectivity. acs.org For example, computational studies can help rationalize the role of fluorine in protein-ligand interactions and guide the design of more potent inhibitors. nih.gov
  • Predictive Modeling: The development of accurate force fields and predictive models for fluorinated compounds is essential for reliable computational screening and property prediction. nih.gov This includes predicting molecular geometries, charge distributions, and spectroscopic properties. emerginginvestigators.org
  • Exploration of Sustainable Synthesis Approaches (e.g., Flow Chemistry, Green Solvents)

    The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound will likely prioritize the development of more sustainable and environmentally friendly synthetic methods.

    Promising avenues for sustainable synthesis include:

  • Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. acs.org The in-flow α-trifluoromethoxylation of ketones has been demonstrated with short residence times. nih.gov Applying flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient and safer manufacturing processes. acs.orgacs.org
  • Green Solvents: Replacing hazardous and non-renewable solvents with greener alternatives is a key goal of sustainable chemistry. wpmucdn.com Research into the use of bio-derived solvents like γ-valerolactone (GVL), cyclopentanone, and Cyrene for fluorination reactions is ongoing. wpmucdn.com While challenges remain, GVL has shown promise as a viable alternative. wpmucdn.com The use of ethanol (B145695) as an environmentally friendly organic solvent is also being explored. researchgate.net
  • Atom Economy: Developing reactions with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. dovepress.com Strategies like decarboxylative coupling, which releases CO2 as a benign byproduct, are attractive in this regard. altmaniacs.com
  • Synergistic Integration of Synthetic and Computational Approaches for Design and Discovery

    The most rapid and impactful advances in the field of this compound will likely come from the synergistic integration of synthetic and computational chemistry. researchgate.net This integrated approach allows for a virtuous cycle of design, synthesis, testing, and refinement.

    Future research should focus on:

  • Chemo-Biocatalytic Strategies: Combining the strengths of chemical and biological catalysis can expand the accessible molecular space for drug discovery. researchgate.net For example, engineered biosynthetic pathways can be used to produce complex fluorinated natural products. nih.gov
  • Iterative Design-Make-Test-Analyze Cycles: Computational tools can be used to design novel target molecules and predict their properties. youtube.com These molecules can then be synthesized and their biological activity evaluated. The experimental data can then be used to refine the computational models, leading to improved predictions in the next cycle.
  • Data-Driven Discovery: The increasing availability of large chemical datasets, coupled with advances in machine learning, will enable data-driven approaches to reaction discovery and optimization. This will require the development of standardized data formats and sharing protocols to facilitate collaboration and data integration.
  • By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block for the development of new pharmaceuticals, agrochemicals, and advanced materials. The continued exploration of novel synthetic methodologies, unconventional reactivity, and sustainable practices, guided by the power of computational modeling, will undoubtedly lead to exciting discoveries and innovations in the years to come.


    Q & A

    Q. What are the optimal synthetic routes for 3-Amino-1,1,1-trifluoropropan-2-one, and how do reaction conditions influence yield?

    • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, trifluoromethyl ketones are often prepared by reacting amines with trifluoromethyl precursors under basic conditions. A typical protocol involves using anhydrous solvents (e.g., THF) and catalysts like triethylamine to drive the reaction to completion . Optimizing temperature (e.g., 0–25°C) and stoichiometric ratios of reagents (e.g., 1:1.2 amine:trifluoroketone) minimizes side reactions like over-reduction or oxidation. Monitor progress via TLC or NMR to confirm intermediate formation.

    Q. How can the structural and electronic properties of this compound be characterized?

    • Methodological Answer :
    • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies trifluoromethyl group environments (δ ≈ -60 to -80 ppm for CF3_3) .
    • X-ray Crystallography : Resolves stereochemistry and hydrogen bonding patterns (e.g., amino-ketone interactions) .
    • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of the CF3_3 group on reaction pathways .

    Q. What safety protocols are critical when handling this compound?

    • Methodological Answer : Use fume hoods, nitrile gloves, and flame-resistant lab coats. The compound may release toxic HF upon decomposition. Store under inert gas (Ar/N2_2) at 2–8°C. In case of exposure, neutralize spills with calcium carbonate and dispose via hazardous waste protocols .

    Advanced Research Questions

    Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

    • Methodological Answer : The CF3_3 group stabilizes transition states through inductive effects, accelerating substitutions at the β-keto position. For example, in SN2 reactions with amines, the electron-deficient carbonyl carbon becomes more electrophilic. Kinetic studies (e.g., Eyring plots) reveal activation energies 10–15% lower compared to non-fluorinated analogs .

    Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

    • Methodological Answer : Discrepancies often arise from impurities in starting materials or solvent effects. Reproduce experiments using:
    • Purification : Column chromatography (silica gel, hexane/EtOAc) to isolate intermediates.
    • Standardized Conditions : Fix temperature (±2°C) and humidity (<30%).
    • Analytical Cross-Validation : Compare HPLC (C18 column, acetonitrile/water) and GC-MS results across labs .

    Q. Can this compound act as an enzyme inhibitor, and how can this be validated experimentally?

    • Methodological Answer : The compound’s β-ketoamine structure mimics natural enzyme substrates. Test inhibition via:
    • Kinetic Assays : Measure KiK_i values using fluorogenic substrates (e.g., trans-stilbene oxide for epoxide hydrolases) .
    • Docking Simulations : AutoDock Vina predicts binding affinities to active sites (e.g., juvenile hormone epoxide hydrolase) .
    • Mutagenesis Studies : Compare inhibition in wild-type vs. mutant enzymes to identify key residues .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.